![molecular formula C20H22N2O B13758617 [2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol: is a complex organic compound featuring an imidazole ring, a phenylethyl group, and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the phenylethyl and methanol groups . The reaction conditions often involve the use of nickel catalysts and mild temperatures to ensure the inclusion of various functional groups .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the phenylethyl group, leading to various hydrogenated derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde derivatives, while reduction of the imidazole ring can produce saturated imidazole compounds.
科学的研究の応用
Chemistry: In chemistry, [2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. Its imidazole ring can mimic the histidine residues in proteins, making it a valuable tool for studying enzyme mechanisms .
Medicine: Medically, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, including receptors and enzymes, making it a candidate for drug development .
Industry: In industry, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility .
作用機序
The mechanism of action of [2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenylethyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
類似化合物との比較
Benzimidazole: A compound with a fused benzene and imidazole ring, used in various pharmaceutical applications.
Phenylethanol: A simpler compound with a phenyl and ethanol group, lacking the imidazole ring.
Uniqueness: What sets this compound apart is its combination of an imidazole ring with a phenylethyl group and a methanol moiety.
特性
分子式 |
C20H22N2O |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
[2-(1-imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol |
InChI |
InChI=1S/C20H22N2O/c1-16(22-12-11-21-15-22)20-13-18(9-10-19(20)14-23)8-7-17-5-3-2-4-6-17/h2-6,9-13,15-16,23H,7-8,14H2,1H3 |
InChIキー |
WHGZOHDSVKLMAN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=C1)CCC2=CC=CC=C2)CO)N3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
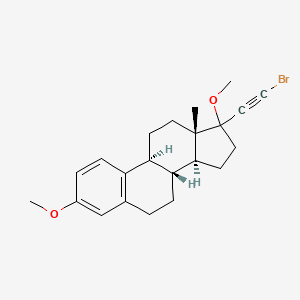
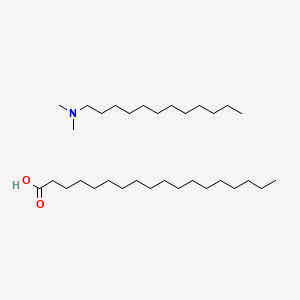
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
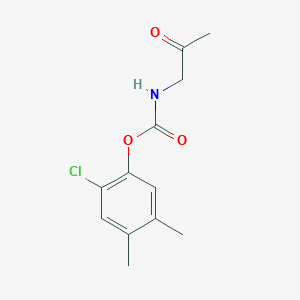

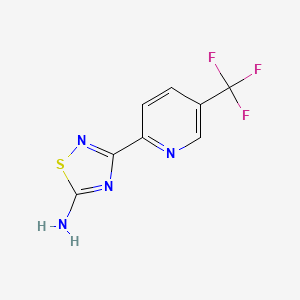

![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
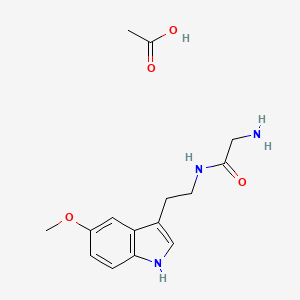
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
